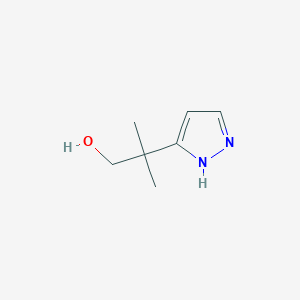

2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol is an organic compound with the molecular formula C7H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. One common method involves the alkylation of pyrazole with 2-chloro-2-methylpropan-1-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: The major products are ketones or aldehydes.

Reduction: The major products are alcohols or amines.

Substitution: The major products are halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its pyrazole ring is a versatile scaffold in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, which may influence its activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol: This compound has a similar structure but contains a boronate ester group, which can be used in Suzuki coupling reactions.

1,3-bis-1,2,3-Triazol-1-yl-Propan-2-ol: This compound contains triazole rings instead of pyrazole and has been studied for its antifungal activity.

Uniqueness

2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the hydroxyl group provides additional functionality for further chemical modifications.

Biological Activity

2-Methyl-2-(1H-pyrazol-3-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms through which it exerts its effects, drawing on various research studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. The synthetic pathway often includes steps such as nucleophilic substitution and reduction processes, leading to the formation of the target compound with high purity and yield.

Antiproliferative Activity

Research has demonstrated that compounds with a pyrazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated a series of pyrazole derivatives, including this compound, against K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The results indicated low micromolar GI50 values for several derivatives, suggesting effective inhibition of cell proliferation.

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | K562 | 5.0 ± 1.8 |

| This compound | MV4-11 | 6.5 ± 1.3 |

| This compound | MCF-7 | 4.8 ± 2.5 |

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage, which are critical pathways in programmed cell death.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of lactate dehydrogenase (LDH). LDH is an enzyme involved in glycolysis and is often overexpressed in cancer cells. Inhibitors of LDH can effectively reduce lactate production and inhibit tumor growth.

A study highlighted the optimization of pyrazole-based compounds, including derivatives similar to this compound, which showed low nanomolar inhibition of both LDHA and LDHB enzymes, leading to decreased lactate production in pancreatic cancer cells.

Table 2: Inhibition Potency of Pyrazole Derivatives on LDH

| Compound | LDHA Inhibition (nM) | LDHB Inhibition (nM) |

|---|---|---|

| This compound | <10 | <10 |

The biological activity of this compound can be attributed to several mechanisms:

Apoptosis Induction : The compound activates apoptotic pathways by increasing the levels of pro-apoptotic proteins and decreasing anti-apoptotic factors, leading to cell death.

Cell Cycle Arrest : It has been observed that treatment with pyrazole derivatives can result in cell cycle arrest at specific phases, further contributing to their antiproliferative effects.

Inflammation Modulation : Some studies have indicated that pyrazole compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are key mediators in inflammatory responses.

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in preclinical models:

- Breast Cancer Model : In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor size in xenograft models.

- Pancreatic Cancer Study : The compound was shown to inhibit tumor growth by targeting metabolic pathways associated with lactate production, demonstrating its potential as an anticancer agent.

Properties

IUPAC Name |

2-methyl-2-(1H-pyrazol-5-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,5-10)6-3-4-8-9-6/h3-4,10H,5H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRIWMVEQKPDST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=NN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.